molecular formula C21H18O2 B13999377 1-Propanone, 3-hydroxy-1,3,3-triphenyl- CAS No. 6624-02-8

1-Propanone, 3-hydroxy-1,3,3-triphenyl-

Cat. No.: B13999377
CAS No.: 6624-02-8
M. Wt: 302.4 g/mol
InChI Key: NWFJIBVQGLMVTB-UHFFFAOYSA-N
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Description

1-Propanone, 3-hydroxy-1,3,3-triphenyl- is an organic compound with the molecular formula C21H18O2. It is a white to pale yellow solid with a characteristic odor. This compound is known for its unique structure, which includes a hydroxyl group and three phenyl groups attached to a propanone backbone .

Preparation Methods

1-Propanone, 3-hydroxy-1,3,3-triphenyl- can be synthesized through various methods. One common synthetic route involves the reaction of ethyl benzoate with bromoacetone in the presence of sodium hydroxide. This reaction yields 3-hydroxy-1-phenylpropanone, which can then be further reacted to form 1-Propanone, 3-hydroxy-1,3,3-triphenyl- . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Propanone, 3-hydroxy-1,3,3-triphenyl- undergoes various chemical reactions, including:

Scientific Research Applications

1-Propanone, 3-hydroxy-1,3,3-triphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Propanone, 3-hydroxy-1,3,3-triphenyl- involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the phenyl groups can engage in π-π interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .

Comparison with Similar Compounds

1-Propanone, 3-hydroxy-1,3,3-triphenyl- can be compared with similar compounds such as:

Properties

CAS No.

6624-02-8

Molecular Formula

C21H18O2

Molecular Weight

302.4 g/mol

IUPAC Name

3-hydroxy-1,3,3-triphenylpropan-1-one

InChI

InChI=1S/C21H18O2/c22-20(17-10-4-1-5-11-17)16-21(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,23H,16H2

InChI Key

NWFJIBVQGLMVTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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